molecular formula C26H33N B14523097 4-[2-(4-Undecylphenyl)ethenyl]benzonitrile CAS No. 62766-30-7

4-[2-(4-Undecylphenyl)ethenyl]benzonitrile

Cat. No.: B14523097
CAS No.: 62766-30-7
M. Wt: 359.5 g/mol
InChI Key: RQMASFBEBBAJQT-UHFFFAOYSA-N
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Description

4-[2-(4-Undecylphenyl)ethenyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with an undecyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Undecylphenyl)ethenyl]benzonitrile typically involves the following steps:

    Formation of the Undecylphenyl Intermediate: The initial step involves the alkylation of a phenyl ring with an undecyl halide under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride.

    Nitrile Introduction: Finally, the nitrile group is introduced via a nucleophilic substitution reaction, where the ethenylated intermediate reacts with a cyanide source such as sodium cyanide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Undecylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst, resulting in the formation of amines or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

    Substitution: Halogens (Br₂, Cl₂), nitro compounds (HNO₃), alkyl halides (R-X) with Lewis acids

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alkanes

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

4-[2-(4-Undecylphenyl)ethenyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Undecylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

4-[2-(4-Undecylphenyl)ethenyl]benzonitrile can be compared with other similar compounds, such as:

    4-Vinylbenzonitrile: Lacks the undecyl group, resulting in different physical and chemical properties.

    4-Cyanostyrene: Similar structure but without the undecyl substitution, affecting its reactivity and applications.

    p-Vinylbenzonitrile: Another related compound with variations in substituent groups, leading to distinct uses and characteristics.

Properties

CAS No.

62766-30-7

Molecular Formula

C26H33N

Molecular Weight

359.5 g/mol

IUPAC Name

4-[2-(4-undecylphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C26H33N/c1-2-3-4-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25-18-20-26(22-27)21-19-25/h12-21H,2-11H2,1H3

InChI Key

RQMASFBEBBAJQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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